molecular formula C11H13BrO B1337885 6-Bromo-4,4-dimethylchroman CAS No. 1027915-16-7

6-Bromo-4,4-dimethylchroman

Cat. No.: B1337885
CAS No.: 1027915-16-7
M. Wt: 241.12 g/mol
InChI Key: DVVHFVGZHIQVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4,4-dimethylchroman is a heterocyclic organic compound with the molecular formula C11H13BrO It is a derivative of chroman, characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4,4-dimethylchroman typically involves a multi-step process starting from bromobenzene. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4,4-dimethylchroman can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted chromans, while oxidation can produce chromanones.

Scientific Research Applications

6-Bromo-4,4-dimethylchroman has a wide range of applications in scientific research:

Comparison with Similar Compounds

    6-Bromo-4,4-dimethylthiochroman: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    4,4-Dimethylchroman: Lacks the bromine atom at the 6th position.

    6-Bromo-4-methylchroman: Contains only one methyl group at the 4th position.

Uniqueness: 6-Bromo-4,4-dimethylchroman is unique due to the combination of its bromine atom and two methyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVHFVGZHIQVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451344
Record name 6-bromo-4,4-dimethyl-chroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027915-16-7
Record name 6-bromo-4,4-dimethyl-chroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4,4-dimethylchroman
Reactant of Route 2
6-Bromo-4,4-dimethylchroman
Reactant of Route 3
6-Bromo-4,4-dimethylchroman
Reactant of Route 4
6-Bromo-4,4-dimethylchroman
Reactant of Route 5
6-Bromo-4,4-dimethylchroman
Reactant of Route 6
6-Bromo-4,4-dimethylchroman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.